Isorabaichromone

Description

Structure

2D Structure

3D Structure

Propriétés

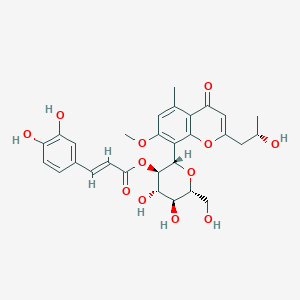

Formule moléculaire |

C29H32O12 |

|---|---|

Poids moléculaire |

572.6 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H32O12/c1-13-8-20(38-3)24(27-23(13)19(34)11-16(39-27)9-14(2)31)28-29(26(37)25(36)21(12-30)40-28)41-22(35)7-5-15-4-6-17(32)18(33)10-15/h4-8,10-11,14,21,25-26,28-33,36-37H,9,12H2,1-3H3/b7-5+/t14-,21+,25+,26-,28-,29+/m0/s1 |

Clé InChI |

DWFAOPWLORYRCM-VLFSRZOJSA-N |

SMILES isomérique |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)OC |

SMILES canonique |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Isorabaichromone: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorabaichromone, a C-glucosyl chromone found in Aloe vera, has emerged as a compound of interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of this compound, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols for its isolation and for assessing its biological activity are presented, along with a summary of available quantitative data. Furthermore, this document explores the potential mechanism of action of this compound, including its putative role in modulating the NF-κB signaling pathway.

Discovery and Natural Source

This compound is a naturally occurring C-glucosyl chromone that has been identified in Aloe vera (L.) Burm. f. (family Asphodelaceae), a plant renowned for its medicinal properties for centuries.[1] Chromones are a group of heterocyclic compounds that are known to possess a wide range of biological activities. The discovery of this compound and other related C-glucosyl chromones in Aloe vera has highlighted the plant as a rich source of bioactive molecules with therapeutic potential.[1][2][3][4][5]

Physicochemical Properties

The chemical structure of this compound is characterized by a chromone backbone C-glycosidically linked to a glucose molecule. This structural feature is shared by other bioactive compounds found in Aloe vera, such as aloesin and aloeresin D. The presence of phenolic hydroxyl groups in its structure is believed to contribute significantly to its antioxidant properties.

Biological Activities

Antioxidant Activity

Table 1: Antioxidant Activity of Related C-Glucosyl Chromones from Aloe vera

| Compound | Assay | Activity |

| Aloeveraside A | DPPH Radical Scavenging | 60% inhibition |

| Aloeveraside B | DPPH Radical Scavenging | 80% inhibition |

Anti-inflammatory Activity

Several C-glucosyl chromones isolated from Aloe vera have demonstrated notable anti-inflammatory properties.[3][4][5] For instance, a novel cinnamoyl-C-glucosyl chromone isolated from Aloe barbadensis exhibited topical anti-inflammatory activity equivalent to hydrocortisone in a mouse ear edema model.[1][3][4][5] While direct evidence for this compound's anti-inflammatory mechanism is still under investigation, studies on Aloe extracts suggest a potential role in modulating key inflammatory pathways.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Aberrant NF-κB activation is implicated in the pathogenesis of numerous inflammatory diseases. Emerging evidence suggests that natural compounds, including those from Aloe vera, can exert their anti-inflammatory effects by inhibiting the NF-κB pathway. Extracts from Aloe have been shown to suppress NF-κB signaling by targeting the p65 subunit, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. While direct studies on this compound are pending, it is plausible that its anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB signaling cascade.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Isolation of this compound from Aloe vera

The following protocol is a synthesized methodology based on the successful isolation of C-glucosyl chromones from Aloe vera.[1][2]

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

-

Plant Material Preparation: Fresh leaves of Aloe vera are washed, and the outer green rind is removed to collect the inner gel.

-

Extraction: The gel is homogenized and extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity. The organic phase, which is expected to contain the chromones, is collected.

-

Chromatographic Separation: The organic phase is concentrated and then subjected to preparative High-Speed Countercurrent Chromatography (HSCCC) for the initial separation of chromone constituents. A two-phase solvent system, such as chloroform-methanol-water, is employed.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity (>95%).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

DPPH Radical Scavenging Assay

This assay is used to evaluate the free radical scavenging activity of this compound.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of this compound are also prepared in methanol.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution. A control containing only DPPH and methanol is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Superoxide Anion Scavenging Assay

This assay measures the ability of this compound to scavenge superoxide radicals.

-

Reaction System: A non-enzymatic phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system is typically used to generate superoxide radicals, which reduce nitroblue tetrazolium (NBT) to a purple formazan.

-

Reaction Mixture: The reaction mixture contains NADH, NBT, and different concentrations of this compound in a suitable buffer (e.g., phosphate buffer). The reaction is initiated by adding PMS.

-

Incubation: The mixture is incubated at room temperature for a specific time.

-

Measurement: The absorbance of the formazan formed is measured at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide anion scavenging is calculated by comparing the absorbance of the sample to that of a control.

-

IC50 Determination: The IC50 value is determined graphically as the concentration of this compound that inhibits 50% of superoxide radical generation.

Conclusion and Future Directions

This compound, a C-glucosyl chromone from Aloe vera, demonstrates significant potential as a bioactive compound with potent antioxidant and likely anti-inflammatory properties. While preliminary evidence suggests its involvement in the NF-κB signaling pathway, further research is imperative to elucidate its precise mechanism of action. Future studies should focus on obtaining specific quantitative data, such as IC50 values for its antioxidant activities, and conducting in-depth investigations into its effects on various inflammatory signaling cascades. Such research will be crucial for unlocking the full therapeutic potential of this compound in the development of novel drugs for oxidative stress and inflammation-related diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. scilit.com [scilit.com]

- 5. Antiinflammatory C-glucosyl chromone from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isorabaichromone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorabaichromone, a natural chromone derivative, has garnered interest for its significant antioxidant properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for antioxidant activity assessment are included, alongside visualizations of key concepts to facilitate understanding and further research into its therapeutic potential.

Chemical Structure and Identification

This compound is a complex chromone glycoside. Its core structure consists of a chromone ring system substituted with a methoxy and a methyl group, and a 2-hydroxypropyl side chain. This aglycone is attached to a glucose molecule, which is further esterified with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid (caffeic acid).

Table 1: Chemical Identifiers of this compound [1]

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| Molecular Formula | C29H32O12 |

| Molecular Weight | 572.56 g/mol |

| CAS Number | 194669-79-9 |

| 2D Structure | A 2D chemical structure diagram would be placed here in a full whitepaper. |

| 3D Conformer | A 3D conformer visualization would be placed here in a full whitepaper. |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound, such as melting point and solubility, are not extensively reported in the current literature. However, computational predictions provide some insight into its characteristics.

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 12 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 192 Ų |

Note: These values are computationally predicted and may differ from experimental results.

Spectral Data for Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and aid in elemental composition analysis.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the chromophore systems.

Biological Activity: Potent Antioxidant

The most well-documented biological activity of this compound is its potent antioxidant capacity. It has been shown to be an effective scavenger of both 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and superoxide anions.[2] This activity is likely attributable to the phenolic hydroxyl groups present in its structure, particularly on the caffeoyl moiety.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct modulation of signaling pathways by this compound. However, its antioxidant properties suggest potential interactions with pathways sensitive to redox state, such as the NF-κB and MAPK signaling cascades, which are known to be influenced by reactive oxygen species (ROS). Further research is required to elucidate these potential mechanisms.

References

Unraveling the Assembly Line: A Technical Guide to the Isorabaichromone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of isorabaichromone, a member of the furochromone class of natural products. Drawing upon research into the biosynthesis of related furochromones in medicinal plants like Saposhnikovia divaricata, this document details the enzymatic cascade, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate molecular processes involved. Understanding this pathway is pivotal for metabolic engineering efforts aimed at the sustainable production of these bioactive compounds for therapeutic applications.

Core Biosynthetic Machinery: From Precursor to Product

The biosynthesis of this compound and related furochromones is a multi-step enzymatic process that transforms simple metabolic precursors into complex heterocyclic structures. The pathway involves a series of enzyme families, including synthases, transferases, and oxidoreductases, each playing a critical role in the step-wise assembly of the final molecule.

The proposed biosynthetic pathway, based on studies of furochromone synthesis in Saposhnikovia divaricata, initiates with the formation of a chromone scaffold, followed by a series of modifications including prenylation, cyclization, and glycosylation.[1][2]

Key Enzymatic Steps and Intermediates:

-

Chromone Skeleton Formation: The pathway begins with the synthesis of the core chromone structure. A pentaketide chromone synthase (PCS) catalyzes the condensation of malonyl-CoA to form noreugenin.[3]

-

Prenylation: A prenyltransferase (PT) then attaches an isoprenyl group to the chromone skeleton at the C-6 position, a crucial step for the subsequent formation of the furan ring.[3]

-

Furan Ring Formation: The isoprenyl group undergoes oxidative cyclization to form a dihydrofuran ring, a reaction catalyzed by a cytochrome P450 enzyme acting as a peucenin cyclase (PC).[3]

-

Hydroxylation and Methylation: Further structural diversity is introduced through the action of other cytochrome P450 enzymes (hydroxylases) and O-methyltransferases (OMTs) .[1][2]

-

Glycosylation: The final step in the biosynthesis of many bioactive furochromones is glycosylation, where a UDP-dependent glycosyltransferase (UGT) attaches a sugar moiety to the molecule, often enhancing its stability and solubility.[1][3]

Quantitative Insights into Furochromone Biosynthesis

The following table summarizes quantitative data from studies on the biosynthesis of major furochromones, providing a basis for understanding the efficiency and characteristics of the enzymes involved.

| Enzyme | Substrate(s) | Product(s) | Catalytic Efficiency/Activity | Source Organism | Reference |

| SdPCS | Malonyl-CoA | Noreugenin | High correlation with furochromone content (PCC > 0.95) | Saposhnikovia divaricata | [3] |

| SdPT | Noreugenin, DMAPP | Peucenin | Not specified | Saposhnikovia divaricata | [1] |

| SdPC (CYP736 family) | Peucenin, NADPH | Visamminol | Yielded a new product with [M+H]⁺ at m/z 277 | Saposhnikovia divaricata | [3] |

| SdOMT | Visamminol, SAM | 5-O-methylvisamminol | Not specified | Saposhnikovia divaricata | [1] |

| SdUGT1 | 5-O-methylvisamminol, UDPG | 5-O-methylvisamminoside | Characterized activity | Saposhnikovia divaricata | [3] |

| SdUGT1 | Cimifugin, UDPG | Prim-O-glucosylcimifugin | Characterized activity | Saposhnikovia divaricata | [3] |

PCC: Pearson Correlation Coefficient

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a typical experimental workflow for gene function validation.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Workflow for biosynthetic gene function validation.

Detailed Experimental Protocols

The elucidation of the furochromone biosynthetic pathway has relied on a combination of transcriptomics, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Candidate Gene Identification via Transcriptomics

-

Objective: To identify genes whose expression patterns correlate with the accumulation of furochromones.

-

Methodology:

-

Perform RNA sequencing (RNA-Seq) on various tissues (e.g., roots, stems, leaves) of the source plant exhibiting differential accumulation of the target compounds.

-

Assemble the transcriptome de novo or map reads to a reference genome.

-

Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-

Perform Pearson correlation coefficient (PCC) analysis to identify genes whose expression levels are highly correlated (PCC > 0.90 or 0.95) with the measured content of furochromones in the respective tissues.[3]

-

Select candidate genes from relevant enzyme families (e.g., synthases, P450s, transferases) for functional characterization.

-

Heterologous Expression and Functional Characterization of Enzymes

-

Objective: To determine the specific catalytic function of candidate enzymes.

-

Methodology for Soluble Enzymes (e.g., PCS, PT, OMT, UGT):

-

Clone the full-length coding sequences of candidate genes into an E. coli expression vector (e.g., pET series).

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate temperature (e.g., 16-25°C) to enhance soluble protein yield.

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Conduct in vitro enzyme assays by incubating the purified enzyme with the predicted substrate(s) and any necessary co-factors (e.g., S-adenosyl methionine for OMTs, UDP-glucose for UGTs) in a suitable buffer.

-

Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity.[3]

-

-

Methodology for Membrane-Bound Enzymes (e.g., CYP450s):

-

Clone the candidate P450 genes into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the constructs into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase.

-

Prepare microsomes from the recombinant yeast cultures.

-

Incubate the microsomes with the substrate and NADPH in a reaction buffer.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by LC-MS.[3]

-

De Novo Biosynthesis in a Heterologous Host

-

Objective: To reconstitute the entire biosynthetic pathway in a plant-based expression system to confirm the function of all identified genes.

-

Methodology (Agrobacterium-mediated transient expression in Nicotiana benthamiana):

-

Clone all the identified biosynthetic genes into binary vectors suitable for Agrobacterium-mediated transformation.

-

Transform these constructs into Agrobacterium tumefaciens.

-

Infiltrate the leaves of N. benthamiana with a mixture of Agrobacterium strains, each carrying one of the biosynthetic genes.

-

After a suitable incubation period (e.g., 3-5 days), harvest the infiltrated leaf tissue.

-

Extract the metabolites from the leaf tissue.

-

Analyze the extracts by LC-MS to detect the production of the final furochromone products.[3] This confirms that the identified set of enzymes is sufficient for the biosynthesis of the target molecule.[1]

-

This comprehensive guide provides a foundational understanding of the this compound biosynthetic pathway, leveraging detailed research on closely related furochromones. The data, visualizations, and protocols presented herein are intended to facilitate further research and empower the development of novel strategies for the production and modification of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

Isorabaichromone: A Technical Guide to Its Biological Activities and Investigative Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorabaichromone is a chromone derivative that has been identified as a potent antioxidant agent.[1] Chromones, a class of oxygen-containing heterocyclic compounds, are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its antioxidant properties.

Due to the limited availability of specific experimental data for this compound in other biological domains, this guide also serves as a methodological framework. It offers detailed experimental protocols for assays that are crucial for investigating potential anti-inflammatory and anticancer activities, common properties of related chromone compounds. Furthermore, it visually outlines key signaling pathways that are often modulated by such molecules, providing a roadmap for future research into the mechanistic underpinnings of this compound's biological effects.

Core Biological Activities: Data Presentation

| Biological Activity | Assay | Target | Quantitative Data (IC50) | Reference |

| Antioxidant | DPPH Radical Scavenging | DPPH Radical | Data not available | [1] |

| Superoxide Anion Scavenging | Superoxide Anion | Data not available | [1] | |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay | iNOS | Investigation warranted | - |

| Anticancer | Cytotoxicity Assay (e.g., MTT) | Various Cancer Cell Lines | Investigation warranted | - |

Experimental Protocols

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The discoloration is proportional to the scavenging activity of the antioxidant.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer capable of measuring absorbance at 517 nm

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add a specific volume of the this compound dilutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

As a control, add methanol instead of the test sample to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

2. Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O2•−), which are produced in cellular oxidative processes.

-

Principle: Superoxide anions can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically. An antioxidant will inhibit the reduction of NBT by scavenging the superoxide radicals.

-

Materials:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

NBT (Nitroblue tetrazolium)

-

PMS (Phenazine methosulfate)

-

This compound (test sample)

-

Quercetin or other known superoxide scavenger (positive control)

-

Spectrophotometer capable of measuring absorbance at 560 nm

-

-

Procedure:

-

Prepare solutions of NBT, NADH, and PMS in the Tris-HCl buffer.

-

Prepare a series of dilutions of this compound in the appropriate solvent.

-

In test tubes or a 96-well plate, add the NBT solution, NADH solution, and the this compound dilution.

-

Initiate the reaction by adding the PMS solution to the mixture.

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

-

Data Analysis: The percentage of superoxide anion scavenging is calculated as:

Where:

-

A_control is the absorbance of the control reaction (without the test sample).

-

A_sample is the absorbance of the reaction with the test sample.

The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

-

Investigative Protocols for Potential Biological Activities

1. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A potential anti-inflammatory compound will inhibit this LPS-induced NO production.

-

Procedure:

-

Culture RAW 264.7 macrophages in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value for the inhibition of NO production is determined. Cell viability should also be assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

2. Anticancer Activity: Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable, metabolically active cells.

-

Procedure:

-

Seed cancer cells of interest (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth, is then determined.

Potential Signaling Pathways for Investigation

The biological effects of many natural compounds, including chromones, are often mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally related compounds, the following pathways are pertinent for future investigation into the mechanism of action of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with established antioxidant activity. This guide provides the foundational knowledge and experimental frameworks necessary for a deeper exploration of its biological potential. The detailed protocols for antioxidant, anti-inflammatory, and anticancer assays, along with the illustrative signaling pathways, are intended to facilitate further research into this molecule. Future studies focusing on generating quantitative data for its known activities and investigating its effects on key cellular pathways will be crucial in elucidating its therapeutic potential and paving the way for its development as a novel pharmacological agent.

References

Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide

Introduction

Direct Antioxidant Mechanisms: Free Radical Scavenging

The primary direct antioxidant mechanism of chromone derivatives is their ability to scavenge free radicals. This action is largely attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and breaking the chain reaction of lipid peroxidation and other oxidative processes.[3][4] The antioxidant capacity of chromones is often evaluated using various in vitro assays that measure their ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Quantitative Analysis of Radical Scavenging Activity

The efficacy of chromone derivatives as radical scavengers is typically quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported antioxidant activities of several chromone derivatives from various studies.

| Compound/Extract | Assay | IC50 Value / Activity | Reference |

| Compound 865 (a chromone derivative) | ABTS | Significantly higher than reference | [1] |

| FRAP | Significantly higher than reference | [1] | |

| ORAC | Significant value compared to reference | [1] | |

| Chromone derivative B3 | DDQ Assay | 0.830 mM | [5] |

| Chromone derivative B8 | DDQ Assay | 0.794 mM | [5] |

| Chromone derivative B15 | DDQ Assay | 0.850 mM | [5] |

| Various chromonyl-2,4-thiazolidinediones | DPPH | 6-100% inhibition at 1 mmol/L | [6] |

| Superoxide Scavenging | 24-58% inhibition at 1 mmol/L | [6] | |

| Hydroxyl Radical Scavenging | 4-75% inhibition at 1 mmol/L | [6] |

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the commonly used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.[4]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[7]

-

Preparation of Sample Solutions: Dissolve the test compounds (chromone derivatives) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.[7]

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the sample solution (e.g., 100 µL).

-

Add a fixed volume of the DPPH working solution (e.g., 100 µL) to each well/tube.

-

For the control, add the solvent instead of the sample solution.

-

For the blank, add the solvent used for the sample.[8]

-

-

Incubation: Incubate the plate/tubes in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the absorbance of each well/tube at 517 nm using a spectrophotometer.[8]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[4]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

-

-

Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Preparation of Sample Solutions: Prepare a series of dilutions of the test compound in a suitable solvent.[9]

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a small volume of the sample solution (e.g., 10 µL).

-

Add a larger volume of the working ABTS•+ solution (e.g., 190 µL).

-

For the control, add the solvent instead of the sample solution.[9]

-

-

Incubation: Incubate the plate/tubes at room temperature for a set time (e.g., 6 minutes).[9]

-

Absorbance Measurement: Measure the absorbance of each well/tube at 734 nm.[9]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, chromone derivatives can exert their antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The most well-characterized of these is the Nrf2-Keap1 pathway.[10]

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11]

Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for:

-

Phase II Detoxifying Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[10]

-

Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[13][14]

-

Proteins involved in Glutathione (GSH) synthesis and regeneration. [10]

Several natural compounds, including polyphenols structurally related to chromones, have been shown to activate the Nrf2 pathway.[12] While direct evidence for "Isorabaichromone" is lacking, it is plausible that chromone derivatives can act as Nrf2 activators, thereby enhancing the endogenous antioxidant defenses of the cell.

Caption: Nrf2-Keap1 signaling pathway activation by chromone derivatives.

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant properties of a compound like a chromone derivative.

Caption: General experimental workflow for antioxidant activity assessment.

Conclusion

Chromone derivatives exhibit significant antioxidant potential through a dual mechanism of action. They can directly neutralize free radicals, a property that can be quantified using assays such as DPPH and ABTS, and they can also indirectly enhance the cellular antioxidant defense system by activating the Nrf2-Keap1 signaling pathway, leading to the increased expression of a wide array of cytoprotective genes. While further research is needed to elucidate the specific activities of individual chromone compounds like "this compound," the existing body of evidence strongly supports the role of the chromone scaffold as a promising pharmacophore for the development of novel antioxidant agents. This guide provides a foundational understanding of these mechanisms and the experimental approaches to investigate them, serving as a valuable resource for researchers in the field of antioxidant and drug discovery.

References

- 1. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. 4.4.3. Radical Scavenging Activity Assays: DPPH and ABTS [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Obacunone activates the Nrf2-dependent antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Isorabaichromone: An In-Depth Technical Guide on its Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the free radical scavenging activity of isorabaichromone. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols used to assess such activity and explores a plausible molecular mechanism through which this compound may exert its antioxidant effects.

Quantitative Assessment of Free Radical Scavenging Activity

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 values) for the free radical scavenging activity of this compound. Commercial suppliers have noted its potential as a potent antioxidant with DPPH radical and superoxide anion scavenging activities, but supporting data from primary research is not readily accessible.

For the purpose of comparative analysis and to provide a framework for future research, the following table structure is recommended for presenting quantitative antioxidant activity data for this compound once it becomes available.

Table 1: Free Radical Scavenging Activity of this compound (Hypothetical Data Structure)

| Assay | Test Compound | Positive Control | IC50 Value (µM) - Test Compound | IC50 Value (µM) - Positive Control |

| DPPH Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data Not Available | Data Not Available |

| ABTS Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data Not Available | Data Not Available |

| Superoxide Anion Scavenging | This compound | Quercetin / Gallic Acid | Data Not Available | Data Not Available |

Note: The absence of data in the table above reflects the current state of publicly available, peer-reviewed research.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Dissolve this compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the test compound and the positive control.

-

-

Assay Procedure:

-

In a 96-well microplate or spectrophotometer cuvettes, add a specific volume (e.g., 100 µL) of the different concentrations of the test compound or positive control.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well/cuvette.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Prepare a control for each sample concentration containing the sample and the solvent without the DPPH solution.

-

Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically at approximately 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a positive control (e.g., Trolox) and create serial dilutions.

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of the various concentrations of the test compound or positive control to a 96-well microplate.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value is determined from the plot of percentage scavenging against concentration.

-

Superoxide Anion (O2•−) Scavenging Assay

Principle: This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic (e.g., phenazine methosulfate-NADH system) or enzymatic (e.g., xanthine-xanthine oxidase system) reaction. The superoxide radicals reduce NBT to a purple-colored formazan, which can be measured spectrophotometrically. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formation of formazan is quantified.

Methodology (Phenazine Methosulfate-NADH System):

-

Reagent Preparation:

-

Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and phenazine methosulfate (PMS) (e.g., 62.4 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of this compound and a positive control (e.g., quercetin) and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound or positive control at various concentrations.

-

Add the NBT and NADH solutions to each well.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at approximately 560 nm.

-

-

Data Analysis:

-

The percentage of superoxide anion scavenging is calculated as:

Where A_control is the absorbance of the control (reaction mixture without the sample) and A_sample is the absorbance with the test compound.

-

The IC50 value is determined from the dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for antioxidant assays and a plausible signaling pathway through which a flavonoid compound like this compound may exert its antioxidant effects.

Caption: Experimental workflow for the DPPH free radical scavenging assay.

Caption: Plausible Nrf2/HO-1 antioxidant signaling pathway for flavonoids.

Isorabaichromone and the DPPH Radical Scavenging Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorabaichromone is a chromone derivative that has been identified as a potent antioxidant agent with demonstrated DPPH radical and superoxide anion scavenging activities.[1][2] Chromones are a class of organic compounds that are widely distributed in plants and fungi and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] The antioxidant potential of these compounds is of significant interest in the fields of pharmacology and drug development due to the role of oxidative stress in a multitude of pathological conditions.

This technical guide provides an in-depth overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as a primary method for evaluating the antioxidant capacity of this compound. While specific quantitative data for this compound's DPPH activity is not widely published, this document will detail the experimental protocol, data presentation, and the underlying chemical principles of the assay, using illustrative examples.

Core Concepts: The DPPH Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple spectrophotometric method for determining the antioxidant capacity of a compound.[4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, its deep violet color changes to a pale yellow, a change that can be quantitatively measured by a spectrophotometer at a wavelength of approximately 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This section outlines a detailed methodology for performing the DPPH radical scavenging assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol), analytical grade

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

Spectrophotometer (capable of measuring absorbance at 517 nm)

-

Micropipettes

-

96-well microplate or cuvettes

-

Vortex mixer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test sample or positive control from each dilution.

-

Add the DPPH working solution to each well.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Include a sample blank for each concentration of the test sample containing the sample and the solvent without the DPPH solution to account for any background absorbance.

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

Determination of IC50 Value: The IC50 (half-maximal inhibitory concentration) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals. This is typically determined by plotting the percentage of scavenging activity against the concentration of the test sample and calculating the concentration at which the inhibition is 50%. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

Quantitative data from the DPPH radical scavenging assay is typically summarized in a table format for clear comparison of the antioxidant potencies of different compounds.

Table 1: Example DPPH Radical Scavenging Activity (IC50 Values)

| Compound | IC50 (µg/mL) | Reference |

| This compound | Data not available | - |

| Ascorbic Acid (Vitamin C) | ~5 | [5] |

| Trolox | ~8 | [5] |

| Quercetin | ~2.5 | General Knowledge |

| Gallic Acid | ~1.5 | General Knowledge |

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the DPPH radical scavenging assay.

Antioxidant Mechanism of Chromones

The antioxidant activity of chromones, such as this compound, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting chromone radical is stabilized by resonance.

Conclusion

The DPPH radical scavenging assay is a fundamental and valuable tool for assessing the antioxidant potential of compounds like this compound. This technical guide provides a comprehensive framework for researchers and professionals to design, execute, and interpret the results of this assay. While specific quantitative data for this compound is pending further research, the established antioxidant activity of the chromone scaffold suggests its potential as a significant natural antioxidant. Future studies should focus on determining the precise IC50 value of this compound and exploring its antioxidant mechanisms in more complex biological systems.

References

Isorabaichromone and Superoxide Anion Scavenging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorabaichromone is a chromone derivative that has been isolated from various plant species, including those of the Rabdosia genus. Compounds from Rabdosia species have demonstrated a range of biological activities, including antioxidant properties. One of the key reactive oxygen species (ROS) implicated in cellular damage and the progression of various diseases is the superoxide anion (O₂⁻). The ability of a compound to scavenge this radical is a critical indicator of its potential as an antioxidant therapeutic agent. While the broader antioxidant potential of compounds from Rabdosia has been explored, specific and detailed data on the superoxide anion scavenging capacity of this compound is not extensively documented in publicly available literature.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in investigating the superoxide anion scavenging activity of this compound. It provides a framework for the systematic evaluation of this compound, including detailed experimental protocols for key assays and templates for data presentation. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the potential mechanisms of action and the methodologies for their assessment.

Data Presentation

Quantitative assessment of superoxide anion scavenging activity is crucial for comparing the potency of a test compound to known antioxidants. The data is typically presented in terms of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the scavenger that reduces the superoxide anion concentration by 50%. The following table is a template for presenting such data for this compound.

| Assay Method | Superoxide Generation System | Detection Method | Positive Control | IC₅₀ of Positive Control (µM) | IC₅₀ of this compound (µM) |

| Xanthine/Xanthine Oxidase | Enzymatic | NBT Reduction / Cytochrome C | Quercetin | Example: 8.5 | To be determined |

| PMS/NADH-NBT System | Non-enzymatic | NBT Reduction | Ascorbic Acid | Example: 15.2 | To be determined |

| Cell-Based Assay (e.g., DHE) | Endogenous/Induced | Dihydroethidium Fluorescence | SOD1 Mimetic | Example: 5.0 | To be determined |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's antioxidant activity. Below are the methodologies for two widely accepted in vitro assays for measuring superoxide anion scavenging.

Xanthine/Xanthine Oxidase (XOD) Superoxide Scavenging Assay

This assay relies on the enzymatic generation of superoxide anions by the xanthine/xanthine oxidase system. The generated superoxide radicals then reduce a detector molecule, such as nitroblue tetrazolium (NBT), which can be measured spectrophotometrically.

Materials:

-

Phosphate buffer (50 mM, pH 7.4)

-

Xanthine solution (1 mM in phosphate buffer)

-

Xanthine Oxidase (XOD) solution (0.1 U/mL in phosphate buffer)

-

Nitroblue Tetrazolium (NBT) solution (1 mM in phosphate buffer)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Quercetin or Superoxide Dismutase - SOD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution (or solvent for the control) to each well.

-

Add 50 µL of the xanthine solution to each well.

-

Add 50 µL of the NBT solution to each well.

-

Initiate the reaction by adding 50 µL of the XOD solution to each well.

-

Incubate the plate at room temperature for 20 minutes, protected from light.

-

Measure the absorbance at 560 nm using a microplate reader.

-

The percentage of superoxide scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without the test compound) and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

PMS/NADH-NBT Superoxide Scavenging Assay

This non-enzymatic method generates superoxide anions through the reaction of phenazine methosulfate (PMS) and reduced nicotinamide adenine dinucleotide (NADH). The scavenging activity is measured by the inhibition of NBT reduction.

Materials:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NADH solution (78 µM in Tris-HCl buffer)

-

NBT solution (50 µM in Tris-HCl buffer)

-

Phenazine methosulfate (PMS) solution (10 µM in Tris-HCl buffer)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer.

-

In a 96-well plate, add 100 µL of the test compound solution (or solvent for the control) to each well.

-

Add 50 µL of the NADH solution to each well.

-

Add 50 µL of the NBT solution to each well.

-

Initiate the reaction by adding 50 µL of the PMS solution to each well.

-

Incubate the plate at room temperature for 5 minutes, protected from light.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate the percentage of superoxide scavenging using the same formula as in the XOD assay.

-

Determine the IC₅₀ value from the concentration-response curve.

Visualizations

Experimental Workflows

Caption: Workflow for the Xanthine/XOD superoxide scavenging assay.

Caption: Workflow for the PMS/NADH-NBT superoxide scavenging assay.

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Compounds that can scavenge ROS or interact with Keap1 can activate Nrf2, leading to the transcription of a battery of antioxidant and cytoprotective genes. Investigating the effect of this compound on this pathway would provide valuable mechanistic insights.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

While direct evidence for the superoxide anion scavenging activity of this compound is currently limited, its chemical structure and the known antioxidant properties of related compounds from the Rabdosia genus suggest that it is a promising candidate for investigation. This technical guide provides the necessary framework, including detailed experimental protocols and data presentation templates, to systematically evaluate its potential. By employing the described assays, researchers can generate robust and quantitative data to elucidate the superoxide scavenging capacity of this compound. Furthermore, exploring its impact on key cellular antioxidant pathways, such as the Keap1-Nrf2 system, will be crucial in understanding its mechanism of action and advancing its potential development as a therapeutic agent for oxidative stress-related diseases.

Unveiling the Therapeutic Potential of Chromones: A Technical Guide for Researchers

Disclaimer: The initial query for "Isorabaichromone" did not yield significant results in scientific literature, suggesting a possible misspelling or its status as a novel, under-researched compound. This guide will therefore focus on the broader, well-documented class of "chromone" derivatives, which exhibit a wide range of promising therapeutic effects.

Chromones, a group of naturally occurring and synthetic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of chromone derivatives, with a focus on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Therapeutic Effects

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various chromone derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Chromone Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 Value | Citation |

| Epiremisporine H (3) | HT-29 (Colon Cancer) | Cytotoxicity | 21.17 ± 4.89 μM | |

| Epiremisporine H (3) | A549 (Lung Cancer) | Cytotoxicity | 31.43 ± 3.01 μM | |

| Epiremisporine F (1) | HT-29 (Colon Cancer) | Cytotoxicity | 44.77 ± 2.70 μM | |

| Epiremisporine G (2) | HT-29 (Colon Cancer) | Cytotoxicity | 35.05 ± 3.76 μM | |

| Chromone-2-carboxamide (15) | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 14.8 μM | |

| Chromone-2-carboxamide (17) | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 17.1 μM | |

| Chromone derivative 2i | HeLa (Cervical Cancer) | Anticancer | 34.9 μM | |

| Chromone derivative 2b | HeLa (Cervical Cancer) | Anticancer | 95.7 μM | |

| Chromone derivative 2j | HeLa (Cervical Cancer) | Anticancer | 101.0 μM | |

| Chromone derivative 2e | HeLa (Cervical Cancer) | Anticancer | 107.6 μM | |

| Gold(I)-alkynyl chromone (4) | CCRF-CEM (Leukemia) | Antiproliferative | 3.5 ± 1.1 μM | |

| Flavone derivative (6) | HepG2 (Liver Cancer) | Cytotoxicity | Higher than auranofin | |

| Nitrogen mustard derivative | MCF-7 (Breast Cancer) | Antiproliferative | 1.83 μM | |

| Nitrogen mustard derivative | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1.90 μM |

Table 2: Anti-inflammatory Activity of Chromone Derivatives

| Compound/Derivative | Cell Line/Model | Assay | IC50/Effect | Citation |

| Chromone 3 (from Dictyoloma vandellianum) | Macrophages | NO Production | Inhibition at 5-20 μM | |

| Chromone 3 (from Dictyoloma vandellianum) | Macrophages | TNF-α, IL-6, IL-1β Production | Reduction at 5-20 μM | |

| 2-(2-phenylethyl)chromone derivatives | RAW264.7 cells | NO Production | IC50 range: 7.0–12.0 μM | |

| Epiremisporine G (2) | Human neutrophils | Superoxide Anion Release | IC50 ≤ 33.52 μM | |

| Epiremisporine H (3) | Human neutrophils | Superoxide Anion Release | IC50 ≤ 33.52 μM | |

| Chromone-sulfonamide derivative 4a | In vitro | COXs and iNOS inhibition | Exhibited inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic effects of chromone derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: The following day, treat the cells with various concentrations of the chromone derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C with 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

-

Sample Preparation (Lysate Preparation):

-

Treat cells with the chromone derivative for the desired time and at the appropriate concentration.

-

Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.

-

-

Gel Electrophoresis (SDS-PAGE):

-

Denature the protein samples by boiling them in SDS-PAGE sample buffer.

-

Load equal amounts of protein (e.g., 30-50 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker to determine the size of the target protein.

-

Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.

-

-

Membrane Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Signal Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

-

Data Analysis:

-

Analyze the intensity of the protein bands relative to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein expression.

-

Cell Cycle and Apoptosis Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells. It can be used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptosis.

Principle: For cell cycle analysis, cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. For apoptosis analysis, cells can be stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and a viability dye like PI to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol for Cell Cycle Analysis:

-

Cell Preparation:

-

Culture and treat cells with the chromone derivative as desired.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

Slowly add the cell suspension to ice-cold 70% ethanol while gently vortexing to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

-

Signaling Pathways Modulated by Chromone Derivatives

Chromone derivatives exert their therapeutic effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is implicated in many inflammatory diseases and cancers. Several chromone derivatives have been shown to inhibit the NF-κB pathway.

Isorabaichromone: A Technical Guide on its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorabaichromone, a chromone derivative isolated from the medicinal plant Rabdosia rubescens, has been identified as a potent antioxidant. While direct experimental evidence for its anti-inflammatory activity is currently limited, its chemical nature as a chromone and its origin from a plant with well-documented anti-inflammatory effects strongly suggest its potential in modulating inflammatory responses. This technical guide synthesizes the available information on this compound's antioxidant properties and extrapolates its likely anti-inflammatory mechanisms based on the activities of its parent plant and related compounds. We provide a comprehensive overview of the key inflammatory pathways it is likely to modulate, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data from closely related molecules to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of this compound

This compound is a naturally occurring chromone, a class of compounds known for a variety of biological activities. It is found in Rabdosia rubescens (also known as Isodon rubescens or Dong Ling Cao), a perennial herb used in traditional Chinese medicine to treat inflammatory conditions.[1] The therapeutic efficacy of Rabdosia rubescens is attributed to its rich phytochemical composition, including diterpenoids and flavonoids, which have demonstrated significant anti-inflammatory and antioxidant effects.[2][3]

While research on this compound itself is in its nascent stages, its established antioxidant capabilities provide a strong rationale for investigating its anti-inflammatory potential. Oxidative stress is intrinsically linked to inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can activate pro-inflammatory pathways. By scavenging free radicals, this compound may disrupt this cycle and thereby exert anti-inflammatory effects.

Known Biological Activity: Antioxidant Properties

This compound has been characterized as a potent antioxidant agent with demonstrated efficacy in scavenging free radicals. Specifically, it exhibits DPPH (2,2-diphenyl-1-picrylhydrazyl) radical and superoxide anion scavenging activities.

Table 1: Antioxidant Activity of this compound

| Assay | Activity | Reference |

| DPPH Radical Scavenging | Potent | Inferred from descriptive data |

| Superoxide Anion Scavenging | Potent | Inferred from descriptive data |

Note: Quantitative data such as IC50 values for this compound's antioxidant activity are not yet publicly available but are suggested by descriptive accounts.

Inferred Anti-inflammatory Properties and Mechanism of Action

Based on the well-documented anti-inflammatory properties of Rabdosia extracts and other chromone compounds, this compound is hypothesized to modulate key inflammatory pathways. The primary mechanisms are likely to involve the inhibition of pro-inflammatory mediators and the suppression of the NF-κB and MAPK signaling cascades.

Inhibition of Pro-inflammatory Mediators

Compounds isolated from Rabdosia species have been shown to inhibit the production of several key mediators of inflammation:

-